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Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-319, also known as AMG-319, is a potent and selective second-generation inhibitor of the
delta isoform of phosphoinositide 3-kinase (PI3Kd). Its targeted inhibition of the PI3K/Akt
signaling pathway has shown therapeutic potential, particularly in the context of B-cell
malignancies. This document provides a comprehensive overview of the chemical structure, a
detailed synthesis protocol, and key pharmacological data for ACP-319. It is intended to serve
as a technical resource for researchers and professionals involved in drug discovery and
development.

Chemical Structure and Properties

ACP-319 is a quinolinylpurine derivative with the following systematic IUPAC name: (S)-N-(1-
(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine.

Chemical Structure:

Table 1: Physicochemical Properties of ACP-319
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Property Value Reference
Molecular Formula C21Hi16FN7 [1]
Molecular Weight 385.4 g/mol [1]
CAS Number 1608125-21-8 [1]
Appearance Solid powder [2]
Solubility Soluble in DMSO [2]

Synthesis of ACP-319

The synthesis of ACP-319 is a multi-step process involving the construction of the substituted
quinoline core followed by coupling with the purine moiety. The following protocol is based on
the synthetic strategy outlined in the patent literature (W02008118468) and common practices

in medicinal chemistry.

Synthesis Workflow
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Caption: High-level workflow for the synthesis of ACP-319.

Detailed Experimental Protocol

Step 1: Synthesis of the 7-fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde

o Reaction: A suitable starting material, such as a substituted aniline, undergoes a cyclization
reaction, for instance, a Friedlander annulation, with a propiolaldehyde derivative to form the
quinoline core.
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» Reagents and Conditions:

o

Substituted 2-aminobenzaldehyde or ketone.

[¢]

2-acetylpyridine.

[¢]

Base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol).

[e]

Reflux for several hours.

e Work-up and Purification:
o The reaction mixture is cooled, and the product is precipitated by the addition of water.
o The crude product is filtered, washed with water, and dried.

o Purification is achieved by recrystallization from a suitable solvent like ethanol or by
column chromatography on silica gel.

Step 2: Synthesis of (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine
o Reaction: The aldehyde from Step 1 is converted to a chiral amine via reductive amination.

e Reagents and Conditions:

[¢]

7-fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde.

o A chiral amine source or a chiral auxiliary followed by reduction. A common method
involves the formation of an imine followed by asymmetric reduction.

o Reducing agent (e.g., sodium borohydride or catalytic hydrogenation with a chiral
catalyst).

o Solvent: Methanol or ethanol.
o Room temperature to 50°C.

o Work-up and Purification:
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[e]

The solvent is removed under reduced pressure.

o

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

[¢]

The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

[¢]

The enantiomeric purity is determined by chiral HPLC, and the product is purified by
column chromatography.

Step 3: Coupling of the Chiral Amine with 6-chloro-9H-purine

e Reaction: The chiral amine from Step 2 is coupled with 6-chloro-9H-purine via a nucleophilic
aromatic substitution reaction.

» Reagents and Conditions:

o

(S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine.

[¢]

6-chloro-9H-purine.

[e]

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

[e]

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-
pyrrolidone (NMP).

[e]

Elevated temperature (e.g., 100-120°C).

e Work-up and Purification:
o The reaction mixture is cooled and poured into water to precipitate the product.
o The solid is collected by filtration, washed with water, and dried.

o Final purification is achieved by column chromatography on silica gel using a gradient of
dichloromethane and methanol. The pure fractions are combined and evaporated to yield
ACP-319 as a solid.

Mechanism of Action and Signaling Pathway
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ACP-319 is a selective inhibitor of the PI3Kd isoform, which is predominantly expressed in
hematopoietic cells. By inhibiting PI3Kd, ACP-319 blocks the conversion of phosphatidylinositol
(4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn,
prevents the activation of the downstream serine/threonine kinase Akt (also known as protein
kinase B), a crucial node in cell signaling that promotes cell survival, proliferation, and growth.

[3]
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Caption: The inhibitory effect of ACP-319 on the PI3K/Akt signaling pathway.
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Pharmacological Data
In Vitro Activity

Table 2: In Vitro Inhibitory Activity of ACP-319

Target ICs0 (NM) Assay Type Reference
PI13Kd 18 Kinase Assay [4]
PI3Ky 850 Kinase Assay [4]
PI3KB 2,700 Kinase Assay [4]
PI3Ka 33,000 Kinase Assay [4]

Pharmacokinetic Properties

Pharmacokinetic data for ACP-319 has been reported in the context of clinical trials, often in
combination with other therapeutic agents.

Table 3: Summary of Pharmacokinetic Parameters of ACP-319 in Humans

Parameter Value Condition Reference

Exposure (AUC)

increased dose-
25 mg, 50 mg, 100 mg

Dose Proportionality proportionally in a BID
relatively linear
manner
) 50 mg BID (in Relapsed/Refractory
Maximum Tolerated o ) )
combination with B-cell Non-Hodgkin [2][5]
Dose (MTD) o
acalabrutinib) Lymphoma
Conclusion

ACP-319 is a potent and selective PI3Kd inhibitor with a well-defined chemical structure and a
feasible synthetic route. Its mechanism of action through the inhibition of the PI3K/Akt signaling
pathway provides a strong rationale for its investigation in hematological malignancies. The
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data presented in this guide, including its synthesis, in vitro activity, and clinical
pharmacokinetic properties, offer a valuable resource for researchers in the field of oncology
and drug development. Further research and clinical studies are warranted to fully elucidate the
therapeutic potential of ACP-319.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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